4-(4-Aminophenyl)-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALKREGOHDLMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716528 | |
| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-41-0 | |
| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Chemical Derivatization of 4 4 Aminophenyl N,n Dimethylbenzamide
Strategic Retrosynthesis and Fragment Coupling Approaches
Retrosynthetic analysis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide reveals two primary disconnections for fragment coupling: the amide bond and the carbon-carbon bond of the biphenyl (B1667301) core. These lead to distinct synthetic strategies.
One major synthetic route involves the formation of the amide bond as a key step. This strategy typically involves coupling an amine with an activated carboxylic acid derivative. researchgate.net The most direct retrosynthetic disconnection of the amide bond in the target molecule yields dimethylamine (B145610) and 4-(4-aminophenyl)benzoic acid. However, a more practical forward synthesis often employs a precursor with a protected or latent amino group, such as a nitro group, to avoid side reactions.
A common sequence involves:
Activation of a 4-(4-nitrophenyl)benzoic acid derivative.
Amidation with dimethylamine.
Reduction of the nitro group to the primary amine.
The activation of the carboxylic acid is fundamental to this process. Standard peptide coupling reagents are frequently used to facilitate this transformation under mild conditions. researchgate.net These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.
| Coupling Reagent | Description | Key Features |
| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for forming amides and esters. | Forms a dicyclohexylurea byproduct that is largely insoluble in many organic solvents, facilitating removal. peptide.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, making it ideal for reactions where easy byproduct removal by aqueous extraction is desired. peptide.com | Often used with additives to improve efficiency and reduce side reactions. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A uronium-based coupling reagent known for its high efficiency and fast reaction rates with low epimerization. peptide.com | Highly effective for sterically hindered couplings. |
| Additives (e.g., HOBt, DMAP) | Used in conjunction with coupling reagents to suppress racemization and accelerate the reaction. peptide.comnih.gov 4-Dimethylaminopyridine (B28879) (DMAP) is particularly effective for enhancing coupling reactions. nih.gov |
The final step in this sequence is the reduction of the nitro intermediate, N,N-dimethyl-4-(4-nitrophenyl)benzamide, to the target amine. This is commonly achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. researchgate.netnih.gov
An alternative and powerful strategy focuses on constructing the biphenyl core through a transition metal-catalyzed cross-coupling reaction. This approach disconnects the C-C bond between the two phenyl rings. The Suzuki-Miyaura coupling is a premier example of this method, valued for its mild conditions and functional group tolerance. researchgate.net
A potential Suzuki coupling strategy could involve the reaction between:
4-Bromo-N,N-dimethylbenzamide and (4-aminophenyl)boronic acid (or a protected version).
(4-(N,N-Dimethylcarbamoyl)phenyl)boronic acid and a 4-haloaniline derivative (e.g., 4-bromoaniline).
Other palladium-catalyzed cross-coupling reactions such as the Negishi, Stille, and Kumada couplings also provide viable pathways for forming the diaryl linkage, each utilizing different organometallic reagents. researchgate.netnih.gov These methods are indispensable for creating sterically hindered biaryl structures. nih.gov
Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org While not a direct route to assemble the primary framework of this compound, it is highly relevant for synthesizing precursors or derivatives.
The most common method for installing the 4-amino group on the biphenyl scaffold is through the reduction of a nitro group, as previously mentioned (Section 2.1.1). This reaction, typically using catalysts like Pd/C with H₂ gas or reagents like iron in acetic acid, is a reduction, not a reductive amination. nih.govlibretexts.orgwikipedia.org
A true reductive amination pathway could be hypothetically employed to synthesize a precursor. For example, reacting a ketone precursor with ammonia (B1221849) or an amine, followed by reduction, could form a key intermediate. libretexts.org However, for arylamines, the nitration-reduction sequence is generally more prevalent. libretexts.org The process involves the initial formation of an imine intermediate, which is then reduced to the amine. youtube.com
Advanced Catalyst Systems in Synthesis
The efficiency and selectivity of the synthetic routes to this compound are heavily reliant on the choice of catalyst. Both metal-based and metal-free systems offer unique advantages.
Palladium catalysts are central to the synthesis of this molecule. Their applications include:
Cross-Coupling Reactions: Palladium complexes are the catalysts of choice for Suzuki, Heck, and Negishi reactions to form the biphenyl C-C bond. researchgate.netnih.gov Well-defined Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts have shown high reactivity and stability, enabling the coupling of a wide range of substrates, including challenging aliphatic amides. nsf.gov
Catalytic Hydrogenation: As mentioned, palladium on a solid support (Pd/C) is a highly effective and widely used heterogeneous catalyst for the reduction of nitroarenes to anilines, a critical step in the amidation-first synthetic strategy. researchgate.net
Carbamate Synthesis: Palladium-catalyzed methods can also be used for the synthesis of N-aryl carbamates, which can be valuable intermediates or derivatives of the target compound. mit.edu
The development of new ligands and catalyst systems continues to expand the scope and efficiency of these transformations, allowing for reactions under milder conditions and with greater functional group tolerance. organic-chemistry.org
In the push for greener and more sustainable chemistry, metal-free catalytic systems have gained prominence.
Organocatalysis: This field uses small organic molecules to catalyze reactions. For the synthesis of this compound, organocatalysts can be applied to the crucial amide bond formation step. numberanalytics.com Molecules like 4-dimethylaminopyridine (DMAP) are well-known organocatalysts that accelerate acylation reactions. nih.govnumberanalytics.com More recently, novel organocatalysts have been developed for the direct condensation of carboxylic acids and amines under mild conditions, sometimes accelerated by light, offering an alternative to traditional coupling reagents. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. rsc.org For amide bond formation, enzymes such as lipases are highly effective and represent a green alternative to chemical methods. rsc.orgrsc.org These enzymatic reactions often circumvent the need for protecting groups and harsh reagents. rsc.org Furthermore, emerging research in biocatalysis has demonstrated the potential of enzymes, like cytochrome P450s, to perform oxidative cross-coupling reactions to form biaryl bonds, presenting a future-oriented strategy for constructing the core of the target molecule. nih.govchemrxiv.orgchemrxiv.org
Green Chemistry-Oriented Synthetic Protocols (e.g., solvent-free, atom-economy)
In recent years, the principles of green chemistry have become integral to the development of synthetic protocols, aiming to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of N-aryl benzamides like this compound, several green methodologies can be envisioned, including solvent-free and high atom-economy reactions.
Microwave-Assisted Solvent-Free Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. A swift and efficient solvent-free method for the synthesis of N-(aryl)-substituted benzamides involves the reaction of anilines and acid chlorides under microwave irradiation. nih.gov This approach offers a cleaner, greener alternative to traditional methods that are often chemical and energy-intensive. nih.gov The reaction proceeds by mixing the reactants, such as a substituted aniline (B41778) and benzoyl chloride, and exposing them to microwave irradiation, which can lead to the formation of the corresponding aryl-substituted benzamide (B126) in good to excellent yields. nih.gov
For instance, the synthesis of various N-substituted benzamides has been achieved by reacting substituted benzoylthioureas with iodine-alumina under solvent-free microwave irradiation, yielding the desired products in good to excellent yields within 10-20 minutes. researchgate.net Another example is the reaction of non-volatile amines with aromatic aldehydes in the absence of any catalyst or solvent, which yields imines in short reaction times under microwave irradiation. organic-chemistry.org While not a direct synthesis of the amide bond, this highlights the utility of microwave chemistry for key bond-forming reactions. Furthermore, the synthesis of primary amides from carboxylic acids and urea (B33335) has been achieved under microwave irradiation in the presence of catalytic amounts of cerium ammonium (B1175870) nitrate, demonstrating a solvent-free and efficient process. nsf.govacs.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline and Acid Chloride | Microwave irradiation, solvent-free | N-Aryl substituted benzamide | Good to Excellent | nih.gov |
| Substituted Benzoylthioureas | Iodine-alumina, microwave irradiation, solvent-free | N-Substituted benzamide | Good to Excellent | researchgate.net |
| Carboxylic Acids and Amines | Ceric ammonium nitrate, microwave irradiation, solvent-free | Amide | High | nsf.govacs.org |
Direct Amidation with Boronic Acid Catalysts:
Catalytic direct amidation of carboxylic acids and amines represents a highly atom-economical approach to amide bond formation, as the only byproduct is water. rsc.orgrsc.org Boronic acid-based catalysts have been shown to be effective for this transformation, particularly for less reactive aromatic carboxylic acids and amines. ucl.ac.uknih.govnih.govorganic-chemistry.org For example, 2-hydroxyphenylboronic acid has been identified as an effective catalyst for the amidation of aromatic acids, achieving high yields across a range of substrates. ucl.ac.uk Tris(pentafluorophenyl)borane has also been reported as a catalyst for the dehydrative amidation of various carboxylic acids and amines, including challenging substrates like benzoic acid and aniline derivatives. rsc.org
| Reactants | Catalyst | Product | Yield (%) | Reference |
| Aromatic Carboxylic Acid and Amine | 2-Hydroxyphenylboronic acid | Amide | Up to 98% | ucl.ac.uk |
| Benzoic Acid and Aniline Derivatives | Tris(pentafluorophenyl)borane | Amide | Good to High | rsc.org |
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is not chiral, the introduction of substituents or the creation of atropisomers can lead to chiral derivatives. Therefore, stereoselective synthesis and chiral resolution techniques are highly relevant.
Dynamic Kinetic Resolution of Primary Amines:
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture of amines into a single enantiomer of a derivative in high yield and enantioselectivity. rsc.orgacs.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org This chemoenzymatic process typically combines a metal-catalyzed racemization of the amine with a lipase-catalyzed enantioselective acylation. rsc.orgacs.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org For instance, a ruthenium catalyst can be used for the in-situ racemization of the unreacted amine enantiomer, while a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer. acs.orgorganic-chemistry.org This approach has been successfully applied to a variety of primary amines, including aromatic ones, to produce enantiopure amides. acs.orgorganic-chemistry.orgresearchgate.net Palladium nanoparticle catalysts supported on amino-functionalized siliceous mesocellular foam have also been employed for the racemization step in the DKR of primary amines. organic-chemistry.org
| Racemic Substrate | Racemization Catalyst | Enzyme | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Primary Amines | Ruthenium complex | Candida antarctica Lipase B (CALB) | Enantiopure Amide | High | High | acs.orgorganic-chemistry.org |
| Primary Amines | Palladium Nanoparticles | Novozyme-435 | Enantiopure Amide | High | Excellent | organic-chemistry.org |
| Allylic Alcohols | Ruthenium complex | Pseudomonas cepacia Lipase | Enantiopure Allylic Acetate | >80 | >99 | wikipedia.org |
Chiral Resolution by HPLC:
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for the analytical and preparative separation of enantiomers. nih.govnih.govscirp.orgorganic-chemistry.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly effective for the resolution of chiral amines and their derivatives. nih.govnih.govscirp.orgorganic-chemistry.orgbaranlab.org The choice of the mobile phase, including the use of acidic or basic additives, can significantly impact the separation efficiency. researchgate.netnih.gov For example, the enantioselective separation of various chiral amines has been successfully achieved on cellulose-based columns using different mobile phase compositions. nih.gov
| Analyte Type | Chiral Stationary Phase | Mobile Phase Modifier | Outcome | Reference |
| Chiral Amines | Cellulose-based (e.g., ODH®, Lux-3®) | Diethylamine (DEA) | Baseline separation | nih.gov |
| Chiral Amines and Amino Acid Esters | Amylose and Cellulose phenylcarbamates | 2-Propanol/hexane | Successful enantiomeric resolution | nih.gov |
| Basic Compounds | Polysaccharide-based CSPs | Ethanesulfonic acid (ESA) or Methanesulfonic acid (MSA) | Dramatic and beneficial effect on separation | researchgate.net |
Functional Group Transformations and Derivatization Patterns
The presence of two distinct and reactive moieties in this compound—the aminophenyl group and the N,N-dimethylbenzamide core—offers numerous opportunities for functional group transformations and the synthesis of a diverse range of derivatives.
Modification of the Aminophenyl Moiety
The primary aromatic amine of the aminophenyl group is a versatile handle for various chemical modifications, including N-acylation and N-alkylation.
N-Acylation: The N-acetylation of 4-aminobiphenyl (B23562) is a known metabolic pathway and can be mimicked in the laboratory to produce the corresponding acetamide. nih.govuwindsor.ca More generally, the amino group can be acylated with a variety of acylating agents, such as acyl chlorides or anhydrides, under standard conditions. A mild and chemoselective solvent-free method for the N-acylation of sulfonamides derived from aromatic amines involves the use of benzoyl chloride and anhydrous K2CO3. nih.gov
N-Alkylation: The amino group can also undergo N-alkylation to introduce alkyl substituents.
Transformations at the N,N-dimethylbenzamide Core
The N,N-dimethylbenzamide moiety can be functionalized through reactions such as directed ortho-metalation.
Directed ortho-Metalation (DoM): The amide group is a powerful directing metalation group (DMG), facilitating the deprotonation of the ortho-position of the benzamide ring by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. nih.govbaranlab.orgnih.govuwindsor.cawikipedia.orgmdpi.comsemanticscholar.orgorganic-chemistry.org The resulting ortho-lithiated species can then be trapped with a wide range of electrophiles to introduce various substituents at the position ortho to the amide group. nih.govnih.govuwindsor.cawikipedia.orgmdpi.com This strategy allows for the regioselective synthesis of polysubstituted aromatic compounds. mdpi.commdpi.com
| Directing Group | Base | Electrophile | Product | Reference |
| Tertiary Amide | Alkyllithium | Various electrophiles | Ortho-substituted benzamide | nih.govnih.govuwindsor.cawikipedia.org |
| O-Carbamate | Alkyllithium/Lithium amide | Various electrophiles | Ortho-substituted phenol (B47542) derivative | mdpi.com |
Introduction of Heteroatoms and Heterocyclic Scaffolds
The aminophenyl moiety serves as a key building block for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Benzimidazoles: The condensation of o-phenylenediamines with aldehydes is a common method for the synthesis of 2-substituted benzimidazoles. ucl.ac.ukrsc.orgorganic-chemistry.orgnih.govorganic-chemistry.orgfigshare.comorganic-chemistry.org Given that the aminophenyl group of the title compound can be considered a substituted aniline, derivatization to introduce an ortho-amino group would create a suitable precursor for benzimidazole (B57391) formation. Various catalytic systems, including H2O2/HCl, supported gold nanoparticles, and Na3AlF6, have been employed to promote this cyclocondensation reaction under mild conditions, often with high yields. rsc.orgorganic-chemistry.orgorganic-chemistry.orgfigshare.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine and Aldehyde | H2O2/HCl, MeCN, rt | 2-Substituted benzimidazole | Excellent | organic-chemistry.org |
| o-Phenylenediamine and Aldehyde | Au/TiO2, CHCl3:MeOH, rt | 2-Substituted benzimidazole | High | figshare.com |
| o-Phenylenediamine and Aldehyde | Na3AlF6, Ethanol, 50 °C | 2-Substituted benzimidazole | Good to High | rsc.org |
Synthesis of Quinolines: Quinolines can be synthesized from anilines through various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. acs.orgnih.govnih.govmdpi.comnih.gov Greener protocols often utilize nanocatalysts or superacidic conditions. acs.orgnih.govnih.gov For example, substituted quinolines can be prepared from anilines and α,β-unsaturated carbonyl compounds under superacidic conditions, or from anilines, aldehydes, and phenylacetylene (B144264) using a nanocatalyst. acs.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline, Benzaldehyde, Phenylacetylene | IRMOF-3/PSTA/Cu, CH3CN, 80 °C | Quinoline derivative | 85-96 | acs.org |
| Aniline and α,β-Unsaturated Carbonyl | Trifluoromethanesulfonic acid (TFA) | Polysubstituted quinoline | High |
Synthesis of Triazoles: The primary amino group can be converted to an azide (B81097), which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to form 1,2,3-triazoles. nih.govacs.orgwikipedia.orgorganic-chemistry.org Efficient one-pot procedures have been developed for the conversion of aromatic amines to triazoles without the need to isolate the potentially hazardous azide intermediate. acs.orgorganic-chemistry.org These methods typically involve the in-situ generation of the azide using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane, followed by the addition of a terminal alkyne and a copper(I) catalyst. acs.orgorganic-chemistry.org
| Starting Material | Key Reagents | Reaction Type | Product | Yield (%) | Reference |
| Aromatic Amine | t-BuONO, TMSN3, Terminal Alkyne, Cu(I) | One-pot diazotization and cycloaddition | 1,4-Disubstituted 1,2,3-triazole | Excellent | acs.orgorganic-chemistry.org |
| Aromatic Halide, Ethynyltrimethylsilane, Azide | Pd(PPh3)4, CuI, TBAF | One-pot Sonogashira coupling, desilylation, and cycloaddition | 1,4-Disubstituted 1,2,3-triazole | High | nih.gov |
Mechanistic Investigations into the Reactivity of 4 4 Aminophenyl N,n Dimethylbenzamide
Reaction Pathways and Kinetic Analysis
The reaction pathways of 4-(4-Aminophenyl)-N,N-dimethylbenzamide are dictated by the presence of two key functional moieties: the nucleophilic amino group and the N,N-dimethylbenzamide group, which influences the electronic properties of the biphenyl (B1667301) system.
The amino group (-NH₂) on one of the phenyl rings is a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. numberanalytics.comwikipedia.org Given that the para position is occupied by the other phenyl ring, electrophilic attack is most likely to occur at the positions ortho to the amino group. The N,N-dimethylcarboxamide group, on the other hand, is generally considered a deactivating group for electrophilic substitution and a meta-director due to its electron-withdrawing nature. wikipedia.org This deactivating effect is transmitted through the biphenyl system, though its influence on the amino-substituted ring is attenuated.
The nucleophilic character of the amino group itself can be readily exploited in reactions such as acylation, alkylation, and sulfonation. slideshare.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent Type | Predicted Site of Reaction | Rationale |
| Electrophile | Ortho to the -NH₂ group | The amino group is a strong activating, ortho, para-director. numberanalytics.com |
| Nucleophile | Unlikely under standard conditions | Lack of strong electron-withdrawing groups to sufficiently activate the ring for SNAr. wikipedia.org |
Aromatic amines, such as the 4-aminophenyl moiety in the title compound, are known to undergo single-electron transfer (SET) to form radical cations. aip.orgnih.govnih.gov The stability of these radical cations is a key factor in their formation and subsequent reactions. The radical cation of N,N-dimethylaniline and its derivatives have been studied, and it is established that the radical is delocalized over the aromatic ring and the nitrogen atom. aip.orgacs.org In the case of this compound, the biphenyl system would further delocalize the unpaired electron, enhancing the stability of the radical cation intermediate.
These radical cations can participate in various reactions, including dimerization and coupling reactions. For instance, the electrochemical oxidation of N,N-dimethylaniline is known to proceed through a radical cation intermediate that can then dimerize. nih.govnih.govresearchgate.net Similar radical-mediated pathways can be envisaged for this compound, potentially leading to polymeric structures or other coupled products. The formation of these radical species is a key step in certain metabolic pathways that can lead to the formation of DNA adducts, as seen with 4-aminobiphenyl (B23562). nih.gov
For electrophilic aromatic substitution reactions, the rate-determining step is typically the formation of the arenium ion (sigma complex). numberanalytics.comwikipedia.org The rate of this step is highly dependent on the nature of the substituents on the aromatic ring. The strongly activating amino group in this compound would significantly increase the rate of electrophilic attack on its ring compared to unsubstituted benzene (B151609).
In nucleophilic aromatic substitution, the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups.
The kinetics of reactions involving this molecule would also be influenced by solvent polarity and temperature. For instance, in SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the charged intermediate. nih.gov
Stereochemical Dynamics and Conformational Changes During Reaction
The biphenyl core of this compound is not planar. The two phenyl rings are twisted relative to each other due to steric hindrance between the ortho hydrogens. bsb-muenchen.decomporgchem.com The angle of this twist, known as the dihedral angle, is influenced by the nature and position of substituents. The barrier to rotation around the central carbon-carbon single bond in biphenyl derivatives can be significant, and in some cases, can lead to the existence of stable atropisomers. rsc.orgnih.govresearchgate.net
Theoretical studies on substituted biphenyls have shown that the rotational barrier is dependent on the size and electronic nature of the ortho substituents. rsc.org For this compound, with no ortho substituents, the rotational barrier is expected to be relatively low, allowing for rapid interconversion between different conformations at room temperature.
Table 2: Calculated Rotational Barriers for Biphenyl and Related Compounds
| Compound | Method | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) | Reference |
| Biphenyl | CCSD(T) | ~1.4 | ~1.5 | comporgchem.com |
| 2-Fluorobiphenyl | DFT | - | ~8.0 | rsc.org |
| 2,2'-Dimethylbiphenyl | DFT | - | ~18.0 | bsb-muenchen.de |
Note: Data is for related compounds to illustrate the effect of substitution on rotational barriers.
Solvent Effects and Medium Influence on Reactivity
The choice of solvent can have a profound impact on the reaction rates and pathways of this compound. Solvent effects are particularly pronounced in reactions that involve the formation of charged intermediates or transition states. quora.com
For electrophilic aromatic substitution, the polarity of the solvent can influence the stability of the cationic arenium ion intermediate. More polar solvents can stabilize this charged species, potentially accelerating the reaction rate. quora.com However, the specific interactions between the solvent and the reactants and transition state can be complex.
In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are often used because they can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. nih.gov Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
The acidity or basicity of the reaction medium is also a critical factor. For instance, the amino group can be protonated in acidic conditions, forming an ammonium (B1175870) salt. This would convert the strongly activating -NH₂ group into a strongly deactivating -NH₃⁺ group, thus shutting down electrophilic substitution on that ring.
Catalytic Roles and Ligand Behavior in Complex Systems
The bifunctional nature of this compound, with both a Lewis basic amino group and an amide functionality, suggests its potential to act as a ligand in complex systems and potentially play a role in catalysis. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as coordination sites for metal ions.
Compounds with similar aminophenyl-amide structures have been investigated as ligands for transition metal complexes. emory.eduderpharmachemica.comresearchgate.net These complexes can exhibit catalytic activity in various organic transformations. For example, aminophenol-based ligands have been used in homogeneous catalysis for reactions such as C-C and C-N bond formation. derpharmachemica.com The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the catalytic activity of the corresponding metal complex. nih.govrutgers.edu
Furthermore, biphenyl-based structures are common scaffolds for chiral ligands in asymmetric catalysis. rsc.org While this compound is not chiral itself, its derivatives with appropriate substitution could be designed to create chiral environments around a metal center. The N,N-dimethylbenzamide moiety can also participate in catalysis, for instance, in frustrated Lewis pair chemistry for hydrogenations. nih.govnih.gov Boronic acid derivatives of biphenyls have also been employed as catalysts in amidation reactions. rsc.org
Supramolecular Assembly Mechanisms and Non-Covalent Interactions
The primary amine (-NH₂) group is a potent hydrogen-bond donor, while the carbonyl oxygen (C=O) of the amide group is an effective hydrogen-bond acceptor. This combination allows for the formation of robust hydrogen-bonding networks. For instance, N-H···O hydrogen bonds are a common and strong interaction in similar benzamide (B126) structures, often leading to the formation of dimers, chains, or more complex sheet-like arrangements. mdpi.comnih.gov The primary amine can also participate in N-H···N hydrogen bonds, further stabilizing the crystal lattice.
While specific experimental data for this compound is not available, analysis of related structures provides insight into potential interaction motifs. For example, studies on other biphenyl carboxamides and aminobenzamides reveal a prevalence of hydrogen-bonded networks and significant contributions from π-stacking. researchgate.netresearchgate.net Theoretical modeling, such as Density Functional Theory (DFT), could further elucidate the relative strengths and contributions of these different non-covalent interactions to the stability of the crystal lattice.
Table of Potential Non-Covalent Interactions and Their Roles
| Interaction Type | Donor/Acceptor Groups Involved | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | ||
| N-H···O | Primary amine (-NH₂) and amide carbonyl (C=O) | Formation of primary structural motifs like dimers and chains. |
| N-H···N | Primary amine (-NH₂) of one molecule and the nitrogen of the amine in another | Cross-linking of primary hydrogen-bonded chains. |
| C-H···O | Aromatic C-H and amide carbonyl (C=O) | Secondary stabilization of the crystal lattice. |
| π-Interactions | ||
| π-π Stacking | Phenyl rings | Contribution to the cohesive energy and dense packing of the crystal structure. |
| C-H···π | Aromatic C-H and the π-system of a phenyl ring | Further stabilization of the three-dimensional network. |
| Van der Waals Forces | ||
| All atoms in the molecule | General, non-directional attractive forces contributing to the overall stability. |
Without experimental crystallographic data, the precise details of the supramolecular assembly of this compound remain speculative. Further research, including single-crystal X-ray diffraction analysis, would be necessary to definitively characterize its solid-state structure and the intricate network of non-covalent interactions at play.
Computational and Theoretical Elucidations of 4 4 Aminophenyl N,n Dimethylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule at the atomic level.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their flexibility and interactions with their environment.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies represent a important area of computational chemistry focused on creating mathematical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties. For the compound 4-(4-Aminophenyl)-N,N-dimethylbenzamide, while specific and detailed QSPR models are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its behavior and guide the design of new materials with desired characteristics.
QSPR models are built upon the principle that the physical, chemical, and biological properties of a substance are intrinsically linked to its molecular structure. By quantifying specific structural features, known as molecular descriptors, it is possible to establish a predictive relationship with a particular property of interest. These descriptors can range from simple constitutional indices, such as molecular weight and atom counts, to more complex quantum chemical parameters.
The development of a QSPR model for this compound would involve a systematic process. Initially, a dataset of compounds with structural similarities to the target molecule would be compiled, for which the property of interest has been experimentally determined. Subsequently, a wide array of molecular descriptors for each compound in the dataset would be calculated using computational software. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the observed property. The predictive power of the resulting model is then rigorously validated using external test sets of compounds not used in the model's development.
Prediction of Reactivity Indices and Selectivity
The reactivity and selectivity of this compound are of fundamental importance in various chemical applications, including synthesis and materials science. QSPR methodologies, often in conjunction with quantum chemical calculations such as Density Functional Theory (DFT), can provide valuable insights into its reactive behavior.
Reactivity indices derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are powerful descriptors for predicting the reactivity of a molecule. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The local reactivity, indicating the most probable sites for electrophilic or nucleophilic attack within the molecule, can be predicted using Fukui functions.
| Derivative | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) | Predicted Selectivity |
|---|---|---|---|---|
| This compound | - | - | - | - |
| (Hypothetical Derivative 1) | - | - | - | - |
| (Hypothetical Derivative 2) | - | - | - | - |
This table is illustrative and does not represent actual experimental or calculated data for the listed compounds.
Applications of 4 4 Aminophenyl N,n Dimethylbenzamide in Advanced Chemical and Material Science
Building Blocks for Functional Polymeric Materials
The presence of a reactive primary amine group and a robust amide linkage makes 4-(4-Aminophenyl)-N,N-dimethylbenzamide a versatile candidate for the construction of functional polymers.
The primary amine functionality of this compound allows it to act as a monomer in various polymerization reactions. In polycondensation reactions, it can react with dicarboxylic acids, diacid chlorides, or dianhydrides to form aromatic polyamides (aramids). The incorporation of the N,N-dimethylbenzamide moiety as a side group would influence the properties of the resulting polymer, such as solubility and thermal stability. For instance, the bulky and polar N,N-dimethylamide group could disrupt chain packing, potentially leading to amorphous polyamides with enhanced solubility in organic solvents. ntu.edu.twntu.edu.tw
The synthesis of polyamides from diamines and dicarboxylic acids is a well-established method for producing high-performance materials. ntu.edu.twscirp.org The properties of these polyamides can be tailored by the choice of the comonomer. For example, reaction with a rigid aromatic dicarboxylic acid would likely produce a polymer with a high glass transition temperature and good thermal stability.
| Potential Polymerization Reactions | Reactant | Resulting Polymer | Potential Properties |
| Polycondensation | Aromatic Dicarboxylic Acid | Aromatic Polyamide | High thermal stability, potentially improved solubility |
| Polycondensation | Aliphatic Dicarboxylic Acid | Semi-aromatic Polyamide | Increased flexibility compared to fully aromatic polyamides |
| Polycondensation | Diisocyanate | Polyurea | Formation of strong hydrogen bonds, tough materials |
The bifunctionality of this compound also suggests its use as a cross-linking agent or a functional linker in polymer networks. In systems containing polymers with reactive groups such as carboxylic acids or epoxides, the primary amine of the molecule can form covalent bonds, thus creating cross-links between polymer chains. This cross-linking would lead to the formation of a three-dimensional network, enhancing the mechanical strength, thermal stability, and solvent resistance of the material.
Furthermore, the N,N-dimethylbenzamide group can act as a functional linker, imparting specific properties to the polymer network. For example, the polar amide group could enhance the material's affinity for polar solvents or improve its adhesion to various substrates.
Component in Supramolecular Architectures and Self-Assembled Systems
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a candidate for the construction of well-defined supramolecular structures.
The primary amine group is a strong hydrogen bond donor, while the carbonyl oxygen of the amide group is a hydrogen bond acceptor. This donor-acceptor combination allows for the formation of intermolecular hydrogen bonds, which can direct the self-assembly of the molecules into ordered networks. In the solid state, this could lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The specific hydrogen bonding motifs would depend on the steric and electronic influences of the N,N-dimethyl and phenyl groups.
Precursor for Advanced Organic Electronic Materials
Aromatic amines are a fundamental class of compounds used in the development of organic electronic materials due to their electron-donating properties. While direct research on the electronic applications of this compound is limited, its structure suggests potential as a precursor or building block for such materials.
Organic Light-Emitting Diode (OLED) Components (e.g., as hole-transporting or emissive layers)
While direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, its structural motifs are prevalent in materials developed for both hole-transporting layers (HTLs) and emissive layers (EMLs). The biphenyl (B1667301) core is a common building block for hole-transporting materials due to its good charge-transporting capabilities and thermal stability. nih.gov Derivatives of triphenylamine (B166846) (TPA), which share the aminophenyl structural element, are widely used as hole-transporting emitters in OLEDs. cityu.edu.hkrsc.org These compounds often exhibit high fluorescence and efficient hole-injection and transport properties. cityu.edu.hk
The N,N-dimethylbenzamide group, being an electron-withdrawing moiety, could potentially be used to tune the electronic properties of the molecule, influencing its performance as either a hole-transporting or an emissive material. The combination of the electron-donating amino group and the electron-withdrawing carboxamide group across the biphenyl bridge creates a donor-acceptor system, which is a common strategy in the design of emissive materials for OLEDs. This can lead to materials with high photoluminescence quantum yields, a crucial parameter for efficient OLEDs.
Below is a table of related biphenyl and TPA derivatives and their roles in OLEDs, which provides a basis for the potential application of this compound.
| Compound Name | Role in OLED | Key Properties |
| N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | Hole-transporting material | High hole mobility |
| 4,4'-Bis(1-naphthylphenylamino)biphenyl (NPB) | Hole-transporting material | Good thermal stability and hole-transport efficiency nih.gov |
| N,N-Diphenyl-4-(pyren-1-yl)aniline (PyTPA) | Hole-transporting emitter | Intense deep-blue emission, good hole-injection cityu.edu.hkrsc.org |
| 4,4',4''-Trispyrenylphenylamine (TPyPA) | Hole-transporting emitter | White light emission via exciplex formation cityu.edu.hkrsc.org |
Photoactive and Optoelectronic Devices
The inherent photoactive nature of the biphenyl and aminophenyl moieties suggests the potential of this compound in a range of photoactive and optoelectronic devices beyond OLEDs. Biphenyl derivatives are known to exhibit interesting photophysical properties and have been investigated for applications in anisotropic nanomaterials. The donor-acceptor structure of this compound can also be exploited in the design of materials for organic photovoltaics (OPVs) and perovskite solar cells (PSCs). In PSCs, hole-transporting materials (HTMs) play a critical role in extracting and transporting holes from the perovskite layer to the electrode. nih.gov The properties of this compound, such as its HOMO/LUMO energy levels and hole mobility, would be key determinants of its suitability as an HTM in such devices.
Research on related compounds demonstrates the potential. For instance, novel hole-transporting materials with two or four N,N-di(4-methoxyphenyl)aminophenyl arms on an ethene unit have shown power conversion efficiencies comparable to widely used HTMs in perovskite solar cells. This highlights the potential of aminophenyl-containing structures in advanced optoelectronics.
Ligand and Precursor in Catalysis
Design of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their porosity, surface area, and catalytic activity, are highly dependent on the nature of the organic linkers. While there are no specific reports on the use of this compound as a primary linker in MOF synthesis, its structure contains functionalities that are commonly employed in MOF design.
The primary amino group can be a coordination site for metal ions or can be post-synthetically modified. More commonly, aminophenyl-dicarboxylate ligands are used to construct MOFs with interesting properties, such as fluorescence and catalytic activity. nih.govnih.gov For example, MOFs have been synthesized using 4-aminobenzoic acid as a ligand. nih.gov The N,N-dimethylbenzamide group in this compound could also potentially participate in coordination with metal centers, although carboxylate linkers are more prevalent. nih.gov The synthesis of MOFs through imide condensation reactions with amine-functionalized clusters is also a viable route. rsc.org
The table below shows examples of linkers used in MOF synthesis that share structural similarities with the target compound.
| Linker Name | Functional Groups | Resulting MOF Properties |
| 2,5-bis(p-carbonylphenyl)-1-aminobenzene (H2BCPAB) | Amino, Dicarboxylate | 3D framework, Luminescent nih.govnih.gov |
| 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene) (H2BDAB) | Diamino, Dicarboxylate | 3D framework, Luminescent nih.govnih.gov |
| 4-Aminobenzoic acid | Amino, Carboxylate | Porous, Catalytically active nih.gov |
| Terephthalic acid | Dicarboxylate | High surface area, Gas storage nih.gov |
Chiral Ligand Synthesis for Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds. The biphenyl scaffold is a well-established platform for the design of chiral ligands, such as the renowned BINAP. The axial chirality of atropisomeric biphenyls is often exploited to create a chiral environment around the metal center.
While this compound is not itself chiral, it can serve as a versatile precursor for the synthesis of chiral ligands. The amino group can be readily modified to introduce chiral auxiliaries or to be incorporated into a larger chiral framework. For example, chiral aminophenol ligands have been successfully used in the asymmetric synthesis of various compounds. rsc.org Furthermore, chiral β-aminophosphine derivatives, which can be synthesized from amino-functionalized precursors, are effective ligands in a range of asymmetric transformations. nih.gov
The general strategies for designing chiral ligands often involve the creation of C2-symmetric or non-symmetrical P,N-ligands. rsc.org The aminophenyl moiety of the target compound could be a key component in the synthesis of such ligands for applications in reactions like asymmetric hydrogenation. nih.govresearchgate.net
Reagents in Chemical Sensing and Detection Technologies (non-biological)
Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. The design of these sensors often involves a fluorophore unit and a receptor unit. The aminophenyl group is a known fluorophore, and its derivatives have been explored as fluorescent sensors.
Although there are no specific reports on this compound as a chemical sensor, related aminophenyl compounds have shown promise. For instance, a Schiff base fluorescent chemosensor derived from 4-aminophenol (B1666318) has been developed for the selective and sensitive detection of Al³⁺ ions. researchgate.net The sensing mechanism in such compounds often involves processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT). The presence of the N,N-dimethylbenzamide group could modulate the electronic properties of the aminophenyl fluorophore, potentially leading to new sensing capabilities. The development of fluorescent sensors for heavy metal ions is an active area of research, with various materials like aptamers, quantum dots, and organic dyes being employed. core.ac.ukresearchgate.netmdpi.comdrpress.org
Development of Novel Analytical Reagents and Derivatization Agents
In analytical chemistry, derivatization is the process of chemically modifying an analyte to enhance its detection or separation. The primary amino group of this compound makes it a potential candidate as a derivatization reagent, particularly for the analysis of carboxylic acids using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The analysis of organic acids can be challenging due to their poor ionization efficiency in mass spectrometry. Derivatization with a reagent containing a high proton affinity tag can significantly improve their detection. nih.govnih.govcymitquimica.com For instance, N-(4-aminophenyl)piperidine has been successfully used as a derivatization tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS), achieving detection limits in the parts-per-billion range. nih.govnih.govcymitquimica.com
This compound could serve a similar purpose. The amino group would react with the carboxylic acid of the analyte, and the N,N-dimethylbenzamide moiety could provide a stable and easily ionizable tag for MS detection. This approach could be particularly useful for the analysis of fatty acids and other biologically important carboxylic acids. nih.govnih.gov
The table below lists some derivatization reagents used for the analysis of various compounds, highlighting the potential role of aminophenyl-based reagents.
| Derivatization Reagent | Target Analyte(s) | Analytical Technique |
| N-(4-aminophenyl)piperidine | Organic acids | SFC-MS nih.govnih.govcymitquimica.com |
| 4-Dimethylaminobenzaldehyde (DAB) | Phenylpropanolamine | HPLC nih.gov |
| N,N-dimethylethylenediamine (DMED) | Short-chain fatty acids | LC-MS/MS nih.gov |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Amino acids, amines | HPLC core.ac.uk |
Advanced Analytical Methodologies for the Characterization of 4 4 Aminophenyl N,n Dimethylbenzamide in Research Contexts
High-Resolution Mass Spectrometry for Isotopic and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 4-(4-Aminophenyl)-N,N-dimethylbenzamide. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition.
In the analysis of this compound (C₁₅H₁₆N₂O), HRMS can readily distinguish it from other molecules with the same nominal mass. The technique is crucial for confirming the success of a synthesis, as the experimentally determined exact mass of the protonated molecule [M+H]⁺ should closely match the theoretical value. For analogs, HRMS has been used to confirm molecular weights with precision under 1 ppm error.
Furthermore, HRMS is pivotal in mechanistic studies. By using isotopically labeled precursors (e.g., containing ¹³C, ¹⁵N, or ²H), researchers can trace the pathways of atoms through a chemical reaction. Analysis of the resulting products by HRMS reveals the location and extent of isotopic incorporation, providing direct evidence for proposed reaction mechanisms. The isotopic distribution pattern also serves as a key identifier, with the relative abundances of the M, M+1, and M+2 peaks corresponding to the natural isotopic abundances of the constituent atoms.
Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Ion | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₅H₁₇N₂O⁺ | 241.13354 | 100.00 |
| ¹³CC₁₄H₁₇N₂O⁺ | 242.13689 | 16.58 |
| C₁₅H₁₆²HN₂O⁺ | 242.13982 | 0.29 |
| C₁₅H₁₇¹⁵NN₂O⁺ | 242.13059 | 0.74 |
| C₁₅H₁₇N₂¹⁷O⁺ | 241.13794 | 0.04 |
| ¹³C₂C₁₃H₁₇N₂O⁺ | 243.14025 | 1.34 |
Note: This table represents a theoretical calculation and serves as a reference for experimental data comparison.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Interactions
While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic structural confirmation, advanced NMR techniques provide deeper insights into the molecular framework and dynamics of this compound.
Two-Dimensional (2D) NMR Spectroscopy is used to resolve complex spectra and establish connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, which helps in assigning protons within the same spin system, such as the aromatic protons on the two phenyl rings. sdsu.eduwikipedia.org Cross-peaks in a COSY spectrum would confirm the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduwikipedia.org This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, it would definitively link the N,N-dimethyl protons to their corresponding carbon signal.
Solid-State NMR (SS-NMR) provides information about the structure and dynamics of the molecule in the solid state. This is particularly useful for studying polymorphism, where different crystal packing arrangements can lead to distinct NMR signals. ox.ac.uk For substituted benzamides, SS-NMR can probe the local environment of the amide group and the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts. acs.org
Table 2: Expected 2D NMR Correlations for this compound
| 2D Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | Aromatic H ↔ Aromatic H | Connectivity of protons on each phenyl ring. |
| HSQC | N(CH₃)₂ protons ↔ N(CH₃)₂ carbonAromatic protons ↔ Aromatic carbons | Direct C-H bond correlations for unambiguous assignment. |
| HMBC | N(CH₃)₂ protons ↔ Carbonyl carbon (C=O)Aromatic protons ↔ Quaternary carbons | Connectivity across multiple bonds, confirming the assembly of the molecular fragments. |
Note: This table is predictive, based on established principles of 2D NMR spectroscopy. sdsu.eduwikipedia.orgprinceton.eduyoutube.com
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable crystals would allow for the precise measurement of bond lengths, bond angles, and torsion angles.
A key aspect that X-ray crystallography would illuminate is the conformation of the molecule, particularly the dihedral angle between the two phenyl rings and the planarity of the amide group. Furthermore, it provides definitive evidence of intermolecular interactions that dictate the crystal packing. In many benzamide (B126) derivatives, hydrogen bonding involving the amide group is a dominant feature, often leading to the formation of dimers or extended chain motifs. acs.orgmdpi.com For the title compound, the primary amine (-NH₂) group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor, suggesting the potential for strong N-H···O hydrogen bonds that stabilize the crystal lattice.
Table 3: Representative Crystallographic Parameters for a Substituted Benzamide
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Hydrogen Bond Geometry | Donor-Acceptor distance (Å), Angle (°) | e.g., N-H···O distance of ~2.9 Å |
Note: This table provides examples of the type of data obtained from an X-ray crystal structure analysis. Specific values for the title compound would require experimental determination.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment and are particularly powerful for studying hydrogen bonding and conformational isomers.
For this compound, key vibrational modes would include:
N-H stretching of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region. The position and shape of this band are highly indicative of hydrogen bonding; a shift to lower wavenumbers and broadening of the peak suggest strong intermolecular H-bonding.
C=O stretching of the amide group, usually found between 1630-1680 cm⁻¹. The frequency of this vibration is also sensitive to hydrogen bonding. Participation of the carbonyl oxygen in an H-bond typically shifts this peak to a lower frequency.
Aromatic C-H and C=C stretching modes provide a fingerprint of the substituted benzene (B151609) rings.
Comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent) can reveal the extent of intermolecular interactions. Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific molecular motions. researchgate.netnih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Factors Influencing Position |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Hydrogen bonding (shifts to lower frequency) |
| Amide | C=O Stretch | 1630 - 1680 | Hydrogen bonding, conjugation (shifts to lower frequency) |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | Substitution pattern |
| N,N-dimethyl | C-N Stretch | 1250 - 1350 | - |
Note: These are general ranges; precise values depend on the specific molecular environment.
Chromatographic Techniques for High-Purity Isolation and Reaction Monitoring
Chromatographic methods are essential for both the purification of this compound and the analysis of its purity, including the identification of any reaction byproducts or degradants.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the target compound from a crude reaction mixture in high purity. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase composition, a method can be developed to separate the product from starting materials and impurities. The collection of the fraction corresponding to the main product peak yields a highly purified sample suitable for further research.
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for impurity profiling, particularly for volatile and thermally stable compounds. irjet.net A sample of this compound can be analyzed to separate and identify minor components. The gas chromatogram indicates the relative abundance of any impurities, while the mass spectrum of each impurity peak allows for its structural elucidation. This is crucial for quality control and for understanding potential side reactions in the synthesis. For less volatile compounds or to enhance sensitivity, derivatization techniques can be employed. researchgate.netrowan.edu
Table 5: Illustrative Chromatographic Method Parameters
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| Preparative HPLC | Reversed-Phase (e.g., C18, 10 µm) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) | High-purity isolation of the final product. |
| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification and quantification of volatile impurities. |
Note: This table outlines typical starting points for method development. Optimization is required for specific applications. nih.govnih.gov
Future Research Directions and Unexplored Scientific Horizons
Integration into Responsive and Adaptive Chemical Systems
The bifunctional nature of 4-(4-Aminophenyl)-N,N-dimethylbenzamide makes it an intriguing candidate for the development of responsive and adaptive chemical systems. These are materials and molecules designed to change their properties in response to external stimuli.
The primary amine group can act as a pH-switch, a hydrogen-bonding site, or a reactive handle for further functionalization. The N,N-dimethylbenzamide moiety provides a stable, polar domain. This duality could be exploited in the design of:
Supramolecular Polymers: The amine and amide groups can participate in directional hydrogen bonding, enabling the self-assembly of monomers into long-chain polymers. The strength and stability of these assemblies could be modulated by pH or the presence of competitive hydrogen-bonding guests, leading to materials with tunable viscosity or reversible gel-sol transitions.
Molecular Sensors: The biphenyl (B1667301) core is a fluorophore. Changes in the local environment of the terminal amine group, such as binding to metal ions or anions, could alter the electronic properties of the entire molecule, leading to a detectable change in its fluorescence emission. This could be harnessed to create selective chemosensors.
"Molecular Glues": Bifunctional small molecules are increasingly recognized for their ability to induce proximity between proteins or other biomacromolecules. nih.govnih.gov The distinct functionalities of this compound could be tailored to simultaneously interact with two different biological targets, potentially mediating new cellular activities. researchgate.net
Development of Sustainable Synthetic Routes with Reduced Environmental Footprint
Traditional methods for creating amide bonds, a key step in synthesizing this compound, often rely on harsh reagents and generate significant chemical waste. rsc.org Future research should prioritize the development of green and sustainable synthetic pathways.
Modern approaches to amide synthesis that could be adapted for this compound include:
Biocatalytic Synthesis: The use of enzymes, such as lipases or engineered amidases, can facilitate amide bond formation under mild, aqueous conditions, offering high selectivity and reducing the need for toxic coupling agents. numberanalytics.com
Catalytic Amidation: Transition metal catalysts, particularly those based on palladium or copper, have shown efficacy in directly coupling carboxylic acids and amines. numberanalytics.com Research could focus on developing a catalytic system for the direct synthesis from 4-(4-aminophenyl)benzoic acid and dimethylamine (B145610).
Lignin-Derived Feedstocks: Innovative research has demonstrated the possibility of producing aromatic amides from lignin, a renewable biomass source. researchgate.net Exploring pathways to generate precursors to this compound from such sustainable feedstocks would represent a significant advance in green chemistry.
A comparative table of potential synthetic routes is presented below.
| Synthesis Method | Precursors | Potential Advantages | Key Research Challenge |
| Traditional Acyl Chloride Method | 4-Nitrobenzoyl chloride, p-Nitroaniline, Dimethylamine | Well-established chemistry | Use of harsh reagents (e.g., SOCl2), multiple steps, waste generation researchgate.net |
| Direct Catalytic Amidation | 4-(4-Aminophenyl)benzoic acid, Dimethylamine | Atom economy, reduced steps | Catalyst efficiency and selectivity for this specific substrate numberanalytics.comwhiterose.ac.uk |
| Biocatalytic Amidation | Suitable carboxylic acid and amine precursors | Mild conditions, high selectivity, environmentally benign rsc.orgnumberanalytics.com | Identifying or engineering a suitable enzyme |
| Lignin-Based Synthesis | Lignin-derived aromatic acids and amines | Use of renewable feedstocks | Development of efficient multi-step conversion processes researchgate.net |
Advanced Machine Learning and AI-Driven Molecular Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by rapidly predicting molecular properties and generating novel chemical structures. mdpi.comresearchgate.net For a compound like this compound, AI offers several promising research directions:
Derivative Library Generation: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), could be trained on databases of known bioactive molecules to design a virtual library of novel derivatives of the core structure. mdpi.com These models can explore a vast chemical space to propose new compounds with optimized properties.
Property Prediction: AI algorithms can predict key properties for newly designed derivatives without the need for immediate synthesis and testing. This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, binding affinity to specific biological targets, and material properties like solubility or thermal stability. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Elucidation: By analyzing data from a systematically synthesized set of derivatives, ML models can identify the subtle structural features that govern a particular activity. This can accelerate the optimization of a lead compound for a specific application.
Interdisciplinary Research with Emerging Fields in Chemical Sciences
The unique bifunctional and aromatic nature of this compound positions it at the intersection of several scientific disciplines.
Materials Science: The compound's rigid biphenyl structure and potential for self-assembly make it a candidate for creating novel organic electronic materials. The amine functionality could be used to graft the molecule onto surfaces or to be incorporated into polymer backbones, such as polyimides or polyamides, to create materials with tailored thermal or mechanical properties. openaccessjournals.com Its integration into bifunctional catalyst systems for producing monomers is another potential avenue. acs.org
Chemical Biology: As a bifunctional molecule, it could serve as a scaffold for developing chemical probes to study protein-protein interactions. nih.gov One end of the molecule could be designed to bind to a protein of interest, while the other end could be attached to a reporter tag (like a fluorophore) or another small molecule binder.
Pharmaceutical Sciences: While its biological activity is unknown, structurally related amino-substituted benzamides have been investigated for various therapeutic purposes, including as antioxidant agents and inhibitors of DNA methylation. nih.govacs.org A thorough screening of this compound and its AI-designed derivatives against a panel of biological targets could uncover new therapeutic leads.
The future of chemical research on this compound is not in its current state but in its vast, unexplored potential. By leveraging modern techniques in sustainable synthesis, artificial intelligence, and interdisciplinary collaboration, the scientific community can unlock the promising horizons of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Aminophenyl)-N,N-dimethylbenzamide?
- Methodology : The synthesis typically involves reacting 4-(4-aminophenyl)benzoyl chloride with dimethylamine under controlled conditions. Key steps include:
- Acylation : Use of benzoyl chloride derivatives with amines in alkaline media (e.g., sodium bicarbonate) to form the benzamide backbone .
- Purification : Crystallization or column chromatography to isolate the product.
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : 1H and 13C NMR to identify aromatic protons, amine groups, and dimethyl substitution patterns .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in related benzamide derivatives .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Limited solubility in polar solvents (e.g., water) but improved in DMSO or DMF. Exact values require experimental determination.
- Stability : Store under inert conditions (argon) at –20°C to prevent oxidation of the aminophenyl group. Avoid prolonged exposure to light .
Q. What toxicity data are available for safety handling?
- Acute Toxicity : Limited data, but structurally similar benzamides show LD50 >2800 mg/kg in rats (oral). Always use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Use quantum chemical tools (e.g., Gaussian) to compute electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity .
- QSPR models correlate substituent effects (e.g., electron-withdrawing groups) with solubility or binding affinity .
Q. What structure-activity relationships (SAR) exist for benzamide derivatives in enzyme inhibition?
- Case Study : Schiff base benzamides (e.g., hydroxyl-substituted analogs) show improved antibacterial activity due to enhanced hydrogen bonding with target enzymes .
- Key Modifications : Introducing electron-donating groups (e.g., –OCH3) increases metabolic stability .
Q. How can spectrofluorometric methods be applied to study this compound?
- Experimental Design :
- Measure fluorescence intensity in varying pH conditions to assess protonation effects on the aminophenyl group.
- Quenching studies with biomolecules (e.g., albumin) to evaluate binding interactions .
Q. What role does crystallography play in understanding intermolecular interactions?
- Findings : XRD analysis of 4-Methyl-N-(4-methylphenyl)benzamide reveals intermolecular N–H···O hydrogen bonds, stabilizing the crystal lattice. Similar principles apply to predict packing efficiency in the target compound .
Q. How do comparative studies with analogs inform drug design?
- Example : Replace the dimethylamine group with piperidine or morpholine to alter lipophilicity and blood-brain barrier penetration. Compare IC50 values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
